molecular formula C19H19N3O2S B2712365 2-(isopropylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole CAS No. 1234838-38-0

2-(isopropylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole

Cat. No.: B2712365
CAS No.: 1234838-38-0
M. Wt: 353.44
InChI Key: JFIRNELLWBDJMF-UHFFFAOYSA-N
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Description

2-(isopropylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole is a complex organic compound with a unique structure that includes an imidazole ring substituted with isopropylthio, nitrophenyl, and o-tolyl groups

Scientific Research Applications

2-(isopropylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential therapeutic effects, mechanisms of action, and possible use in drug development.

    Industry: It can be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Preparation Methods

The synthesis of 2-(isopropylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the imidazole ring, followed by the introduction of the isopropylthio, nitrophenyl, and o-tolyl groups under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled environments to ensure consistency.

Chemical Reactions Analysis

2-(isopropylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting nitro groups to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

Mechanism of Action

The mechanism of action of 2-(isopropylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

When compared to similar compounds, 2-(isopropylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole stands out due to its unique combination of functional groups. Similar compounds may include:

  • 2-(methylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole
  • 2-(isopropylthio)-5-(4-nitrophenyl)-1-(o-tolyl)-1H-imidazole
  • 2-(isopropylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole

These compounds share structural similarities but differ in the position or type of substituents, which can influence their chemical properties and applications.

Properties

IUPAC Name

1-(2-methylphenyl)-5-(3-nitrophenyl)-2-propan-2-ylsulfanylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-13(2)25-19-20-12-18(15-8-6-9-16(11-15)22(23)24)21(19)17-10-5-4-7-14(17)3/h4-13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFIRNELLWBDJMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CN=C2SC(C)C)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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